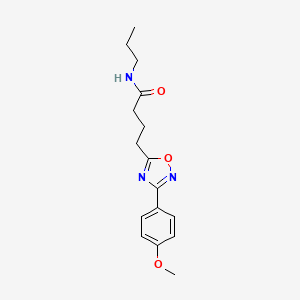![molecular formula C19H21ClN2O4S B7690266 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide, also known as MS049, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves its ability to bind to a specific site on the transcription factor STAT3. This binding prevents the interaction between STAT3 and its binding partner, which in turn inhibits the transcription of genes that are regulated by STAT3.
Biochemical and Physiological Effects:
4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, it has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the transcription of genes that are involved in inflammation.
実験室実験の利点と制限
One advantage of using 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its specificity for STAT3. This makes it a useful tool for studying the role of STAT3 in various biological processes. However, one limitation of using 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide is its potential toxicity. Further studies are needed to determine the optimal concentration of 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide to use in experiments.
将来の方向性
There are a number of future directions for research on 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide in animal and human models. Another area of interest is the development of new compounds that are based on the structure of 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide. These compounds could have improved specificity and efficacy compared to 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide.
合成法
The synthesis of 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps. First, the starting material, 3-nitro-4-methoxybenzaldehyde, is reacted with 2-hydroxyethyl oxirane to form 3-(2-hydroxyethyl)oxirane-2-carbaldehyde. This intermediate is then reacted with pyrrolidine-1-sulfonic acid to form 3-(pyrrolidine-1-sulfonyl)oxirane-2-carbaldehyde. The final product, 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide, is obtained by reacting 3-(pyrrolidine-1-sulfonyl)oxirane-2-carbaldehyde with 2-(oxolan-2-ylmethyl)aniline in the presence of a base.
科学的研究の応用
4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential applications in scientific research. One of the major areas of interest is its potential as a tool for studying protein-protein interactions. 4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which could have implications for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-9-6-15(12-18(17)27(24,25)22-10-2-3-11-22)19(23)21-13-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQIXVUJCLVPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

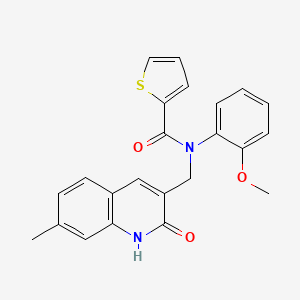

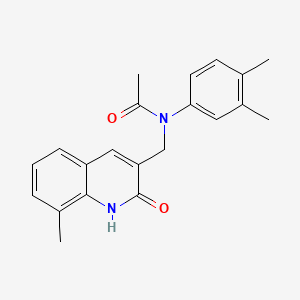
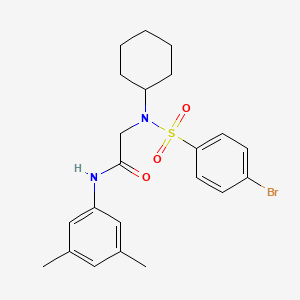
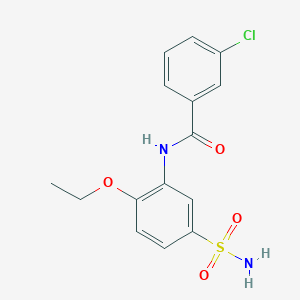
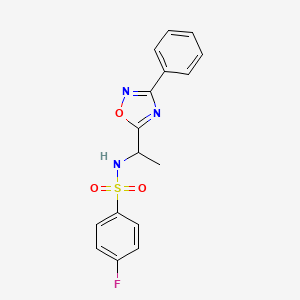

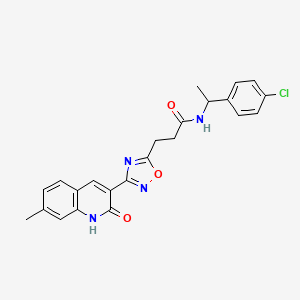
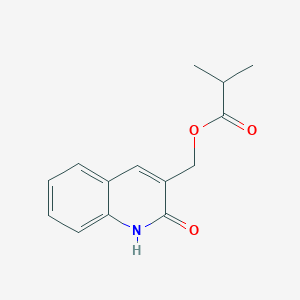

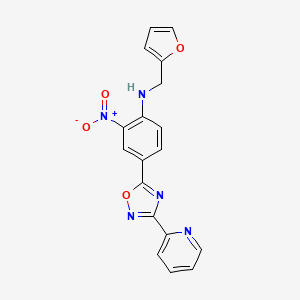

![3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690298.png)
